
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate in the synthesis of various nitrogen heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.21 . It is a solid crystal with a melting point of 116°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Several studies have focused on synthesizing intermediates for biologically active compounds using derivatives of the specified chemical. For instance, derivatives have been used in the synthesis of compounds like crizotinib, a drug with significant biological activity. The synthesis involves multiple steps starting from tert-butyl compounds, yielding intermediates confirmed by MS and NMR spectrum analyses (Kong et al., 2016).
Crystal Structure and DFT Studies
The crystal structure and properties of related compounds have been characterized to understand their physicochemical properties better. Studies involving X-ray diffraction and density functional theory (DFT) calculations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals. These analyses reveal the stability and reactivity of such compounds, facilitating their application in various chemical syntheses (Huang et al., 2021).
Application in Polymer Synthesis
Compounds containing the dioxaborolan-2-yl group have also found applications in polymer synthesis. The palladium-catalyzed polycondensation processes utilize these compounds to create deeply colored polymers with significant molecular weights, demonstrating solubility in common organic solvents. This process highlights the role of such compounds in developing new materials with potential applications in electronics and photonics (Welterlich et al., 2012).
Suzuki Coupling Reactions
A prominent application of the compound is in Suzuki coupling reactions, where it serves as a critical intermediate. Such reactions are fundamental in creating complex organic molecules, including pharmaceuticals and materials science. The efficiency and yield of these reactions are significantly enhanced by the use of compounds with the dioxaborolan-2-yl group, demonstrating their importance in modern synthetic chemistry (Bethel et al., 2012).
Zukünftige Richtungen
Nitrogen heterocyclic compounds, such as this one, are of great interest in various fields due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity . They have been reported to have various effects including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have potential applications in agriculture, energy, and other fields due to their insecticidal, weeding, and photoelectric activities .
Eigenschaften
IUPAC Name |
2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFJOJIXSGQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671297 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1264141-60-7 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

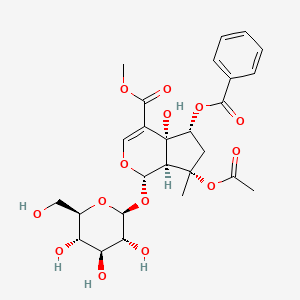
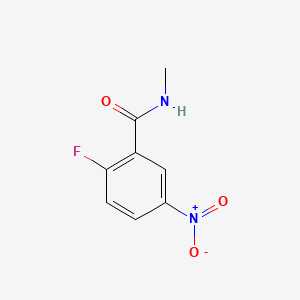
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)
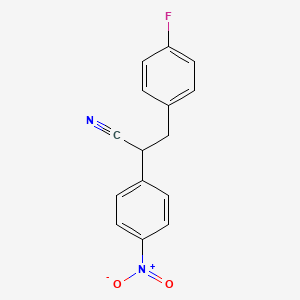
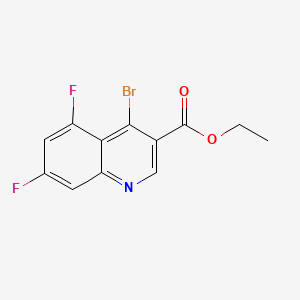
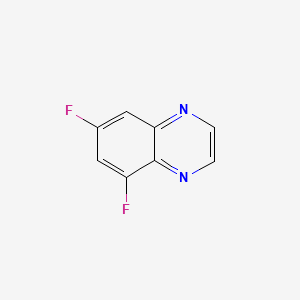
![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)
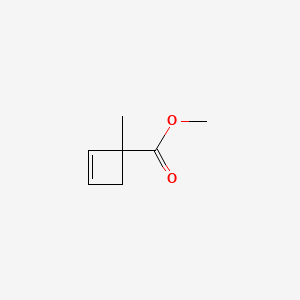
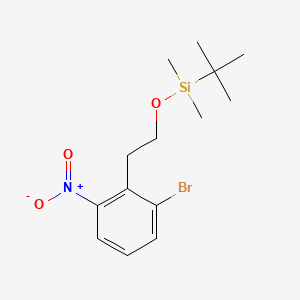
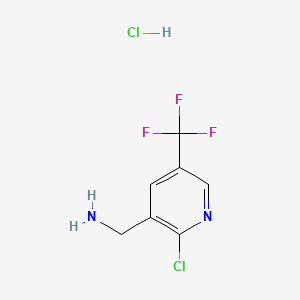
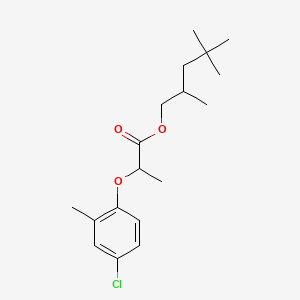
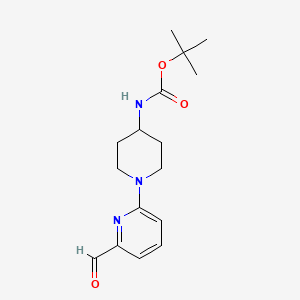
![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)